molecular formula C18H21N3O3 B11994646 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol

2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11994646
M. Wt: 327.4 g/mol
InChI Key: LDFZKNFMVSCVOT-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-methyl-4-nitroaniline in ethanol. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the Schiff base compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol involves its ability to form stable complexes with metal ions through coordination bonds. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol include other Schiff bases with different substituents on the aromatic rings. For example:

The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and steric properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[[4-(diethylamino)-2-methylphenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)15-6-8-17(13(3)10-15)19-12-14-11-16(21(23)24)7-9-18(14)22/h6-12,22H,4-5H2,1-3H3

InChI Key

LDFZKNFMVSCVOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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